3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide
Description
This compound features a 6-chloro-1,3-benzothiazole core linked via a propanamide bridge to a benzenesulfonyl group and an N-[(pyridin-3-yl)methyl] substituent. Its molecular formula is estimated as C₂₀H₁₇ClN₄O₃S₂, with a molecular weight of approximately 460.0 g/mol. The pyridin-3-ylmethyl group introduces hydrogen-bonding capabilities, which may improve target affinity .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c23-17-8-9-19-20(13-17)30-22(25-19)26(15-16-5-4-11-24-14-16)21(27)10-12-31(28,29)18-6-2-1-3-7-18/h1-9,11,13-14H,10,12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCXPPNURCTTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps, including the formation of the benzenesulfonyl chloride, the benzothiazole derivative, and the final coupling reaction.
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Preparation of Benzothiazole Derivative: The benzothiazole derivative can be synthesized by reacting 2-aminothiophenol with appropriate reagents to introduce the chloro substituent.
Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with the benzothiazole derivative and the pyridine moiety under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific molecular pathways.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzothiazole and pyridine moieties may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzothiazole Core
a. 6-Methanesulfonyl Analogue
- Compound : 3-(Benzenesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide
- Molecular Formula : C₁₇H₁₆N₂O₅S₃
- Molecular Weight : 424.51 g/mol
- Key Differences: Position 6 substituent: Methanesulfonyl (electron-withdrawing) vs. chloro in the target compound. Mono-substitution on the amide nitrogen (lacks the pyridin-3-ylmethyl group).
- Impact : The methanesulfonyl group may increase polarity compared to chloro, affecting solubility and membrane permeability .
b. 6-Chloro Derivatives with Alternative Acyl Groups
- Compound 1 : N-(6-Chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
- Molecular Formula : C₂₂H₁₈ClN₃O₃S
- Molecular Weight : 439.92 g/mol
- Key Differences :
- Acyl group: Benzamide (3,4-dimethoxy) vs. benzenesulfonyl-propanamide.
The benzamide moiety reduces sulfonyl-related electron withdrawal but introduces methoxy groups for hydrogen bonding .
Compound 2 : N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide
- Molecular Formula : C₂₀H₁₄ClN₃OS₂
- Molecular Weight : 411.93 g/mol
- Key Differences :
- Acyl group: Propenamide with thiophen-2-yl substituent vs. benzenesulfonyl-propanamide.
- The α,β-unsaturated carbonyl group may enhance reactivity or conjugation .
Heterocyclic and Substituent Modifications in Broader Analogues
a. Oxadiazole-Sulfanyl Propanamides
- Compounds : 7c, 7d, 7e, 7f ()
- Molecular Formula : C₁₆–₁₇H₁₇–₁₉N₅O₂S₂
- Molecular Weight : 375–389 g/mol
- Key Differences :
- Core structure: 1,3,4-Oxadiazole-sulfanyl replaces benzothiazole.
- Substituents: 2-Amino-1,3-thiazol-4-yl and methylphenyl groups. Impact: The oxadiazole ring enhances metabolic resistance, while the thiazole-amino group introduces basicity .
b. Pesticidal Propanamides
- Compound P6 : 3-((3,3,3-Trifluoropropyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide
- Molecular Formula : C₁₆H₁₃F₃N₄OS₂
- Molecular Weight : 410.42 g/mol
- Key Differences :
- Substituents: Trifluoropropylthio and propargyl groups.
- Thiazole core instead of benzothiazole.
Comparative Data Table
Research Findings and Implications
- Steric and Binding Considerations: Dual N-substitution (benzothiazol-2-yl and pyridin-3-ylmethyl) in the target compound may create steric hindrance, impacting receptor binding compared to mono-substituted analogs .
Biological Activity
The compound 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide is a complex organic molecule with potential applications in medicinal chemistry, particularly as an anticancer agent. Its structure incorporates a benzenesulfonyl group, a benzothiazole moiety, and a pyridine-derived side chain, which may contribute to its biological activity.
Chemical Structure
The IUPAC name of the compound is indicative of its complex structure. The molecular formula is , and its molecular weight is approximately 450.0 g/mol. The presence of the chloro substituent on the benzothiazole ring enhances its biological properties compared to similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzenesulfonyl group serves as a binding site, while the benzothiazole ring can engage with hydrophobic pockets in target proteins. Additionally, the dimethylaminoethyl side chain may improve solubility and facilitate cellular uptake, enhancing the compound's efficacy.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. A review highlighted various benzothiazole derivatives' effectiveness against different cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:
- IC50 Values : In studies involving U-937 and other cancer cell lines, compounds similar to this one demonstrated IC50 values ranging from 10 µM to 30 µM, indicating moderate potency compared to standard chemotherapeutics like etoposide .
Case Studies
- Kumbhare et al. Study : This study synthesized Mannich base arylimidazo derivatives containing benzothiazole moieties and tested their anticancer activities against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results showed that these derivatives exhibited cytotoxicity with IC50 values ranging from 5 µM to 20 µM .
- Shi et al. Research : Investigated substituted pyridine-based acetamide benzothiazole derivatives against various cell lines (SW480, HeLa, A549). One derivative exhibited potent antitumor activity with an IC50 value of 1.2 nM against the SKRB-3 breast cancer cell line .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
